![molecular formula C17H18O B14230712 [3-(Dec-3-ene-1,5-diyn-1-yl)phenyl]methanol CAS No. 823228-29-1](/img/structure/B14230712.png)
[3-(Dec-3-ene-1,5-diyn-1-yl)phenyl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-(Dec-3-ene-1,5-diyn-1-yl)phenyl]methanol is a chemical compound characterized by its unique structure, which includes a phenyl ring substituted with a methanol group and a dec-3-ene-1,5-diyn-1-yl chain.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Dec-3-ene-1,5-diyn-1-yl)phenyl]methanol typically involves the coupling of a phenylmethanol derivative with a dec-3-ene-1,5-diyn-1-yl precursor. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which involves the reaction of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of a base like triethylamine or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
化学反応の分析
Types of Reactions
[3-(Dec-3-ene-1,5-diyn-1-yl)phenyl]methanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The alkyne moiety can be reduced to an alkene or alkane using hydrogenation reactions with catalysts such as palladium on carbon.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or KMnO4 under acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or Lindlar’s catalyst.
Substitution: Nitric acid for nitration, bromine or chlorine for halogenation, often in the presence of a Lewis acid like AlCl3.
Major Products Formed
Oxidation: Formation of the corresponding aldehyde or ketone.
Reduction: Formation of the corresponding alkene or alkane.
Substitution: Formation of nitro, bromo, or chloro derivatives of the phenyl ring.
科学的研究の応用
[3-(Dec-3-ene-1,5-diyn-1-yl)phenyl]methanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties
作用機序
The mechanism of action of [3-(Dec-3-ene-1,5-diyn-1-yl)phenyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes, potentially inhibiting their activity or altering their function. Additionally, the presence of the alkyne moiety can facilitate the formation of covalent bonds with target molecules, enhancing its efficacy .
類似化合物との比較
Similar Compounds
[3-(Dec-3-ene-1,5-diyn-1-yl)phenyl]methanol: shares similarities with other phenylmethanol derivatives and compounds containing alkyne groups.
Catechin: A phenolic compound with antioxidant properties.
Tyrosol: A phenolic compound with potential health benefits.
Benzoic acid derivatives: Compounds with various biological activities.
Uniqueness
The uniqueness of this compound lies in its combination of a phenyl ring, a methanol group, and a dec-3-ene-1,5-diyn-1-yl chain. This unique structure imparts specific chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
特性
CAS番号 |
823228-29-1 |
|---|---|
分子式 |
C17H18O |
分子量 |
238.32 g/mol |
IUPAC名 |
(3-dec-3-en-1,5-diynylphenyl)methanol |
InChI |
InChI=1S/C17H18O/c1-2-3-4-5-6-7-8-9-11-16-12-10-13-17(14-16)15-18/h7-8,10,12-14,18H,2-4,15H2,1H3 |
InChIキー |
PTWTVZUDHHKTDY-UHFFFAOYSA-N |
正規SMILES |
CCCCC#CC=CC#CC1=CC=CC(=C1)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-1-hydroxy-2-[(4-methoxyphenyl)diazenyl]pent-1-en-3-one](/img/structure/B14230629.png)
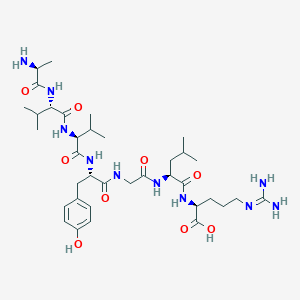
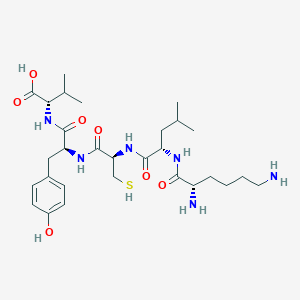
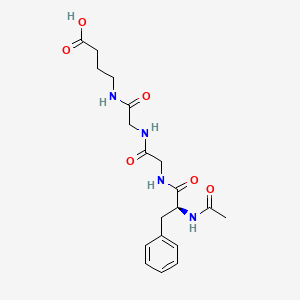
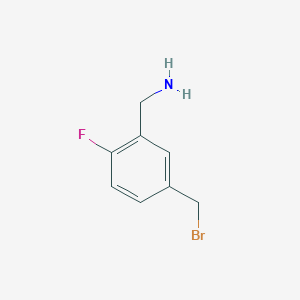
![4-[(2,2-Dimethylhydrazinecarbothioyl)amino]butanoic acid](/img/structure/B14230656.png)
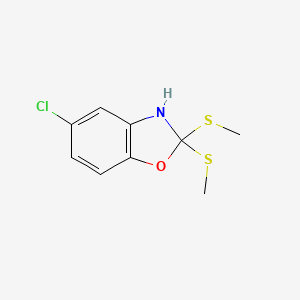
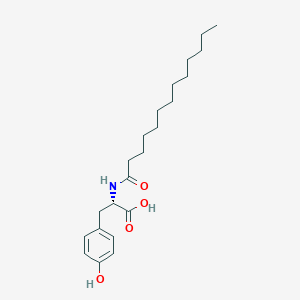
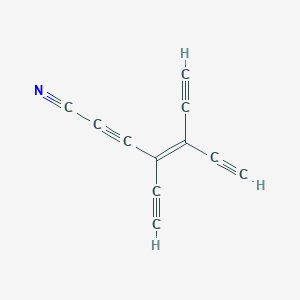
![[(2-Aminoethyl)azanediyl]dimethanol](/img/structure/B14230666.png)
![1H-Pyrazolo[3,4-b]quinoline, 6-methyl-1,3-diphenyl-](/img/structure/B14230671.png)
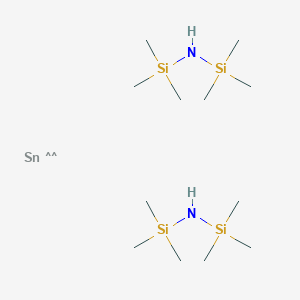
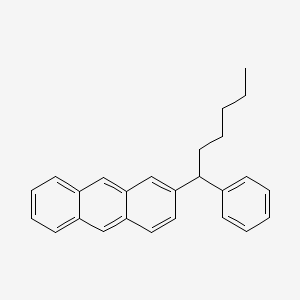
![N-[(2S)-1-Hydroxy-3,3-dimethylbutan-2-yl]-N'-phenylthiourea](/img/structure/B14230691.png)
